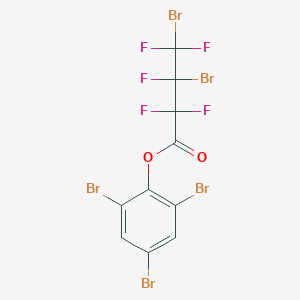

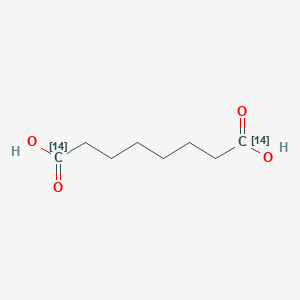

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

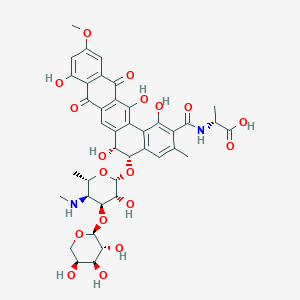

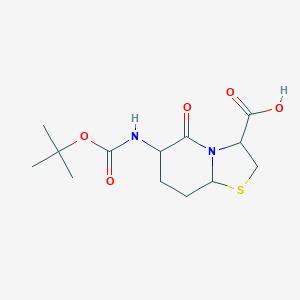

2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate (TDBPB) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive compound that can be easily synthesized and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Environmental concentrations and toxicology

2,4,6-Tribromophenol is identified as a widespread environmental contaminant, occurring as both a byproduct of brominated flame retardant degradation and a naturally occurring substance in some marine organisms. This compound's ubiquity in the environment, including in water bodies, house dust, and foodstuffs, raises concerns about its toxicokinetics and toxicodynamics, which are not fully understood. Further research into its environmental impacts and degradation products is necessary due to its persistence and potential for bioaccumulation (Koch & Sures, 2018).

Sensing and Detection Technologies

The development of electrochemical sensors based on molecular imprinting technology for detecting 2,4,6-tribromophenol highlights the importance of accurate monitoring methods for this compound in environmental matrices. Such technologies offer low detection limits and high selectivity, which are crucial for assessing the compound's environmental presence and its potential impacts on human health and ecosystems (Ma et al., 2015).

Chemical Synthesis and Material Science Applications

Phase Transfer Catalysis

The synthesis of α-bromomethyl 2,4,6-tribromophenyl ether through phase transfer catalysis demonstrates the utility of 2,4,6-tribromophenol in producing brominated intermediates for further chemical synthesis. This process involves the use of dibromomethane in a low KOH concentration, highlighting a method for creating brominated organic compounds without the need for additional organic solvents (Wang & Hsu, 2006).

Polymer Chemistry

The role of brominated phenols in polymer chemistry is exemplified by their incorporation into hyperbranched polyimides. The synthesis of these polymers, using tris(4-aminophenyl)amine and dianhydride monomers, demonstrates the versatility of brominated phenols in creating materials with potential applications in gas separation and other advanced material science fields (Fang, Kita, & Okamoto, 2000).

Safety and Hazards

Properties

IUPAC Name |

(2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNCJHFVBQNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Br5F5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561370 |

Source

|

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-21-3 |

Source

|

| Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)